molecular formula C6H6BrIN2 B14860560 (2-Bromo-6-iodopyridin-4-YL)methylamine

(2-Bromo-6-iodopyridin-4-YL)methylamine

Cat. No.: B14860560
M. Wt: 312.93 g/mol
InChI Key: INFIGPQOTSLMDO-UHFFFAOYSA-N
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Description

(2-Bromo-6-iodopyridin-4-YL)methylamine is an organic compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-iodopyridin-4-YL)methylamine typically involves the halogenation of pyridine derivativesThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-iodopyridin-4-YL)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. The reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-iodopyridin-4-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity and versatility make it suitable for creating specialized compounds with desired properties .

Mechanism of Action

The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)methylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridines such as:

Uniqueness

What sets (2-Bromo-6-iodopyridin-4-YL)methylamine apart is the combination of bromine and iodine atoms in the same molecule, which provides unique reactivity patterns. This dual halogenation allows for selective functionalization and the creation of complex molecular architectures .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

(2-bromo-6-iodopyridin-4-yl)methanamine

InChI

InChI=1S/C6H6BrIN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

INFIGPQOTSLMDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)CN

Origin of Product

United States

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